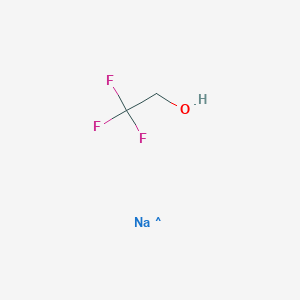

2,2,2-Trifluoroethanol sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoroethanol sodium salt is a useful research compound. Its molecular formula is C2H3F3NaO and its molecular weight is 123.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Strong Base in Organic Synthesis

Sodium 2,2,2-trifluoroethanolate is primarily utilized as a strong base in organic synthesis. It facilitates the formation of trifluoroethoxyphosphazenes and other fluorinated compounds. Its strong basicity allows it to deprotonate various substrates effectively, making it a valuable reagent in synthetic organic chemistry.

Reactivity Studies

The compound is employed in reactivity and stability studies involving charged electrode materials. It is particularly useful when investigating the interactions of sodium bis(trifluoromethanesulfonyl)imide-based electrolytes at elevated temperatures. These studies are crucial for understanding the behavior of materials used in energy storage technologies.

Electrochemical Applications

Sodium Metal Batteries

Recent research has highlighted the potential of sodium 2,2,2-trifluoroethanolate derivatives in sodium metal batteries. The compound contributes to stable and dendrite-free sodium deposition during battery operation, which is essential for enhancing the safety and longevity of these energy storage systems.

Biological Applications

Protein Folding Studies

In biological research, sodium 2,2,2-trifluoroethanolate serves as a co-solvent in protein folding studies. It is particularly effective in nuclear magnetic resonance (NMR) spectroscopy applications, where it helps solubilize peptides and proteins. The concentration of this compound can significantly influence the three-dimensional structure of proteins, making it an important tool for studying protein dynamics and interactions .

Data Tables

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Organic Chemistry | Strong base for synthesis | Facilitates formation of fluorinated compounds |

| Electrochemistry | Sodium metal batteries | Promotes stable sodium deposition |

| Biological Research | Protein folding studies using NMR | Affects protein structure and dynamics |

Case Studies

- Electrochemical Stability A study investigated the use of sodium 2,2,2-trifluoroethanolate in sodium metal batteries. The results demonstrated that the compound significantly improved the electrochemical stability of the battery system by preventing dendrite formation during charging cycles. This finding is critical for developing safer and more efficient battery technologies.

- Protein Dynamics In a series of experiments examining protein folding, researchers utilized sodium 2,2,2-trifluoroethanolate to solubilize various peptides. The findings indicated that varying concentrations of the compound led to distinct structural conformations in proteins, providing insights into folding mechanisms that are relevant for understanding diseases related to protein misfolding.

Analyse Chemischer Reaktionen

Substitution Reactions

Sodium 2,2,2-trifluoroethanolate acts as a nucleophile in substitution reactions. For instance, it reacts with hexachlorocyclotriphosphazene to form trifluoroethoxyphosphazenes, which are valuable in materials science and organic synthesis .

Example Reaction:

Hexachlorocyclotriphosphazene+Sodium 2,2,2-trifluoroethanolate→Trifluoroethoxyphosphazenes

Oxidation Reactions

The parent alcohol (TFE) can be oxidized to trifluoroacetic acid, a reaction that may involve the sodium salt as an intermediate under specific conditions .

Example Reaction:

2,2,2-Trifluoroethanol→Trifluoroacetic acid

Common Reagents and Conditions

Trifluoroethoxyphosphazenes

These fluorinated compounds are synthesized via substitution reactions and are used in materials science and drug development .

Trifluoroacetic Acid

A byproduct of TFE oxidation, this acid is a versatile reagent in organic synthesis and peptide chemistry .

Role in Electrochemical Studies

The compound’s derivatives are investigated in sodium-ion battery research for stable sodium deposition, addressing dendrite formation issues .

Mechanistic Insights

Sodium 2,2,2-trifluoroethanolate’s reactivity stems from its strong basicity and nucleophilicity. In substitution reactions, its oxygen acts as a nucleophilic site, displacing leaving groups (e.g., chlorine in hexachlorocyclotriphosphazene) . During synthesis, the reaction’s exothermic nature necessitates careful temperature management to avoid decomposition .

Comparative Analysis with Related Compounds

Sodium 2,2,2-trifluoroethanolate outperforms similar compounds in reactivity due to its trifluoromethyl group, which enhances electron withdrawal and stabilizes intermediates .

Research Challenges

Synthesis via sodium hydroxide often faces purification issues due to decomposition, highlighting the need for optimized reaction conditions .

Eigenschaften

Molekularformel |

C2H3F3NaO |

|---|---|

Molekulargewicht |

123.03 g/mol |

InChI |

InChI=1S/C2H3F3O.Na/c3-2(4,5)1-6;/h6H,1H2; |

InChI-Schlüssel |

UQMQEGXOVRHYOV-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(F)(F)F)O.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.